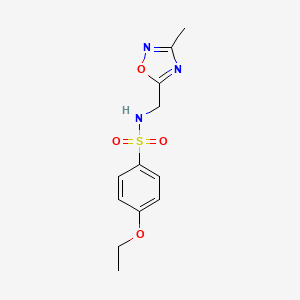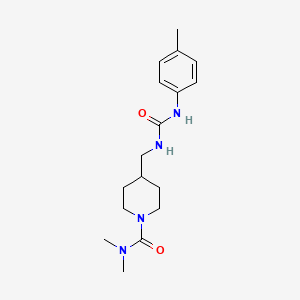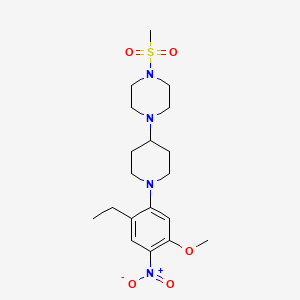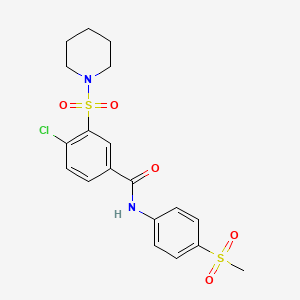
4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide derivatives and is commonly referred to as EOMOBS.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research into benzenesulfonamide derivatives has revealed their potential in treating infectious diseases due to their antimicrobial and antifungal properties. Compounds bearing the 1,3,4-oxadiazole moiety, similar to the structural motifs in 4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, have been synthesized and evaluated for these activities. Such studies underscore the importance of these compounds in developing new therapeutic agents against resistant strains of bacteria and fungi (Zareef et al., 2007).
Anticancer Properties
Another significant area of research involves the evaluation of benzenesulfonamide derivatives for their anticancer activities. Synthesis and testing of these compounds have shown promising results against various cancer cell lines, indicating their potential in cancer therapy. The structural features of these compounds, including the presence of 1,3,4-oxadiazole rings, are pivotal in their mechanism of action, which includes the inhibition of tumor cell proliferation (Motavallizadeh et al., 2014).
Photosensitizers for Photodynamic Therapy
Compounds with benzenesulfonamide derivatives that contain 1,3,4-oxadiazole or related moieties have also been explored for their applications in photodynamic therapy (PDT). These compounds, characterized by their ability to generate singlet oxygen upon light activation, are being investigated for their use in treating various forms of cancer. Their high singlet oxygen quantum yield makes them suitable candidates as Type II photosensitizers in PDT (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes by benzenesulfonamide derivatives represents another critical research area. These compounds are studied for their potential to modulate the activity of enzymes involved in disease pathogenesis, such as carbonic anhydrases, which are targets for diuretics, antiglaucoma, and anticancer agents. By inhibiting these enzymes, benzenesulfonamide derivatives can be used to treat various conditions, underscoring their versatility in drug development (Gul et al., 2016).
Mechanism of Action
Target of Action
Similarly, 1,2,4-oxadiazoles have been studied for their anti-infective properties, suggesting they may target various pathogens .
Mode of Action
Benzenesulfonamides generally work by binding to the active site of carbonic anhydrase, inhibiting its activity . 1,2,4-oxadiazoles may interact with biological targets in a variety of ways depending on their specific structure .
Biochemical Pathways
Inhibition of carbonic anhydrase by benzenesulfonamides can affect many physiological processes, including respiration and the transport of carbon dioxide/bicarbonate .
properties
IUPAC Name |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-18-10-4-6-11(7-5-10)20(16,17)13-8-12-14-9(2)15-19-12/h4-7,13H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFBSGVRFOFPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)



![7-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939458.png)



![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)
![N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2939468.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)

![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)
![Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate](/img/structure/B2939473.png)